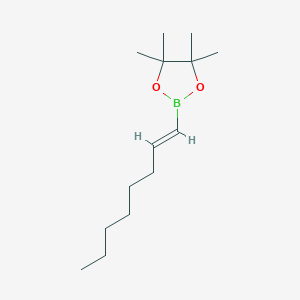

trans-1-Octen-1-ylboronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOSGTXAFJZSJ-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420707 | |

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83947-55-1 | |

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of trans-1-Octen-1-ylboronic acid pinacol ester

An In-depth Technical Guide to the Synthesis of trans-1-Octen-1-ylboronic acid pinacol ester

Introduction

This compound, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable organoboron compound widely utilized in organic synthesis.[1] Its primary application is as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a defined trans stereochemistry.[2] Alkenylboronic esters are favored reagents due to their stability, ease of handling, and functional group tolerance compared to other organometallic reagents.[3] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the prevalent method of catalytic hydroboration of 1-octyne.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

| Property | Value | Reference |

| CAS Number | 83947-55-1 | [1] |

| Molecular Formula | C₁₄H₂₇BO₂ | [1] |

| Molecular Weight | 238.17 g/mol | [1] |

| Appearance | Liquid | |

| Density | 0.881 g/mL at 25 °C | |

| Boiling Point | 86-90 °C at 0.4-0.5 mmHg | |

| Refractive Index | n20/D 1.446 |

Synthetic Methodology: Catalytic Hydroboration

The most direct and atom-economical method for preparing trans-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes. This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond of an alkyne. For terminal alkynes like 1-octyne, the reaction can yield two regioisomers (1-borylated and 2-borylated) and two stereoisomers (cis or trans). The synthesis of the desired trans-1-octenyl product requires careful selection of a catalytic system to control both regioselectivity (anti-Markovnikov addition) and stereoselectivity (trans addition).

Caption: General reaction scheme for the synthesis of the target ester.

Several catalytic systems have been developed to achieve high selectivity for the trans product from aliphatic terminal alkynes.

| Catalyst System | Substrate | Conditions | Selectivity | Yield | Reference |

| Dicyclohexylborane (cat.) | 1-Alkynes | Neat, Room Temp. | High E (trans) | Good to Excellent | [4] |

| Mn(I) Alkyl PCP Pincer Complex | Aliphatic Alkynes | 50-70 °C, Solvent-free | High E (trans) | Good | [5] |

| PtCl₂/XPhos/Et₃SiH | Terminal Alkynes | THF | Good E (trans) | Good to Excellent | [6] |

| Iron | 1,7-octadiyne | Toluene, 100 °C | Not specified | Moderate (32%) | [7] |

While various transition metals like platinum and manganese can catalyze this transformation effectively, a particularly mild and efficient method utilizes a catalytic amount of dicyclohexylborane under solvent-free conditions.[4] This method is advantageous due to its operational simplicity and environmentally benign nature.[4]

Detailed Experimental Protocol

The following protocol is adapted from the dicyclohexylborane-catalyzed hydroboration of 1-alkynes with pinacolborane as described by Shirakawa, Arase, and Hoshi (2004).[4]

Table of Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 1-Octyne | 110.20 | 1.10 g (1.5 mL) | 10.0 | 1.0 |

| Pinacolborane | 127.98 | 1.41 g (1.5 mL) | 11.0 | 1.1 |

| Dicyclohexylborane | 178.14 | 89 mg | 0.5 | 0.05 |

Procedure

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add dicyclohexylborane (0.5 mmol, 0.05 equiv).

-

Addition of Reagents: Add 1-octyne (10.0 mmol, 1.0 equiv) followed by pinacolborane (11.0 mmol, 1.1 equiv) to the flask at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the neat mixture at room temperature. Monitor the reaction progress by GC or TLC analysis. The reaction is typically complete within a few hours.

-

Workup: Upon completion, the reaction mixture can be directly purified. For removal of the catalyst, a small amount of acetone can be added to quench any remaining borane species, followed by concentration under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation (e.g., 86-90 °C at 0.4-0.5 mmHg) or flash column chromatography on silica gel to afford the pure this compound.

Caption: Workflow for the dicyclohexylborane-catalyzed synthesis.

Safety Considerations

-

Pinacolborane: Flammable liquid and vapor. Handle under an inert atmosphere.

-

1-Octyne: Flammable liquid.

-

Dicyclohexylborane: Corrosive and pyrophoric solid. Handle with extreme care in a glovebox or under a robust inert atmosphere.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. ajuronline.org [ajuronline.org]

- 4. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]

- 7. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to trans-1-Octen-1-ylboronic acid pinacol ester

Introduction

This compound, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and valuable reagent in modern organic synthesis.[1] As an alkenylboronic acid pinacol ester, it serves as a key building block for the stereoselective formation of carbon-carbon bonds. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of pharmaceutical and materials science research for constructing complex molecular architectures.[2][3]

The pinacol ester functional group offers significant advantages over the corresponding free boronic acid. The cyclic structure provided by the pinacol group protects the boron atom, enhancing the compound's stability towards air and moisture and preventing undesirable side reactions like protodeboronation.[3][4] This increased stability translates to a longer shelf life, easier handling, and often cleaner reactions with higher yields, making it a preferred reagent in multi-step syntheses.[4]

This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and technical data to support its use in a research and development setting.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₇BO₂ | [1][5] |

| Molecular Weight | 238.17 g/mol | [1] |

| CAS Number | 83947-55-1 | [1][5] |

| Appearance | Liquid | |

| Boiling Point | 86-90 °C @ 0.4-0.5 mmHg | |

| Density | 0.881 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.446 | [5] |

| InChI Key | KQTOSGTXAFJZSJ-VAWYXSNFSA-N | [5] |

| Purity (Commercial) | Typically ≥95% |

Table 2: Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following data is characteristic of this compound.

| Spectroscopy | Data (Solvent: CDCl₃) | Reference(s) |

| ¹H NMR (400 MHz) | δ 6.63 (dt, J=17.9, 6.4 Hz, 1H), 5.41 (dt, J=17.9, 1.6 Hz, 1H), 2.14 (m, 2H), 1.40 (m, 2H), 1.26 (s, 12H), 1.26 (m, 6H), 0.86 (m, 3H) | [6] |

| ¹³C NMR (100 MHz) | δ 154.98, 118.59 (C=C-B), 83.10 (C-O), 35.99, 31.87, 29.06, 28.34, 24.92 (pinacol CH₃), 22.74, 14.24 | [6] |

Note: The C-B carbon signal is often broad or not observed in ¹³C NMR due to quadrupolar relaxation.[7]

Synthesis and Experimental Protocols

The most common and stereoselective method for synthesizing trans-alkenylboronic esters is the hydroboration of terminal alkynes.[8] This process involves the addition of a boron-hydride bond across the carbon-carbon triple bond.

Synthesis via Catalytic Hydroboration

A highly efficient method involves the hydroboration of 1-octyne with pinacolborane, catalyzed by dicyclohexylborane.[8] This approach proceeds under mild, neat (solvent-free) conditions and provides the desired trans-isomer with high selectivity.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Materials:

-

1-Octyne

-

Pinacolborane (H-Bpin)

-

Dicyclohexylborane (Cy₂BH) (catalytic amount, e.g., 5 mol%)

-

Anhydrous, inert solvent for chromatography (e.g., pentane, diethyl ether)

-

Silica gel for chromatography

Procedure: [8]

-

To a flame-dried, nitrogen-purged flask, add 1-octyne (1.0 eq).

-

Add a catalytic amount of dicyclohexylborane (0.05 eq).

-

Add pinacolborane (1.0-1.2 eq) to the mixture at room temperature.

-

Stir the neat mixture at room temperature. Monitor the reaction progress by GC or TLC until the 1-octyne is consumed.

-

Upon completion, the crude product can be directly purified.

-

Set up a flash chromatography column with silica gel, eluting with a non-polar solvent system (e.g., pentane:diethyl ether 97:3).[6]

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield the this compound as a liquid.[6]

Applications in Organic Synthesis

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond, stereoselectively introducing an octenyl chain onto various scaffolds.[2]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction couples the alkenylboronic ester with an organic halide (typically aryl or vinyl bromides/iodides) in the presence of a palladium catalyst and a base. The reaction retains the trans geometry of the double bond.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Materials: [2]

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

To a dry, nitrogen-purged flask, add the aryl bromide, palladium catalyst, and ligand.

-

Add the base (K₂CO₃).

-

Add the anhydrous solvent (DMF) via syringe.

-

Add the this compound.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired trans-alkenylated aryl compound.

Handling and Safety

Boronic esters are generally more stable than boronic acids, but proper handling is still required.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses (eyeshields) and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Boronic esters are less sensitive to moisture than boronic acids but should still be protected from atmospheric moisture for long-term storage.[4]

-

Hazards: May cause skin and eye irritation.[9][10] Handle in a well-ventilated area or a fume hood.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

Conclusion

This compound is a highly effective and stable reagent for the stereoselective synthesis of trans-alkenes. Its widespread use in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists aiming to introduce lipophilic octenyl chains into target molecules. The straightforward synthesis, enhanced stability, and high reactivity of this pinacol ester ensure its continued importance in the field of organic chemistry.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 9. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 10. Boric acid, pinacol ester | C6H13BO3 | CID 368290 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-1-Octen-1-ylboronic acid pinacol ester (CAS: 83947-55-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1-Octen-1-ylboronic acid pinacol ester, a key intermediate in organic synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and a common application in cross-coupling reactions, and its role in synthetic chemistry.

Physicochemical Properties

This compound is a stable, liquid organoboron compound.[1] Its pinacol ester group enhances its stability compared to the corresponding boronic acid, making it easier to handle and store. The quantitative properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 83947-55-1 | [1][2] |

| Molecular Formula | C₁₄H₂₇BO₂ | [1][2] |

| Molecular Weight | 238.17 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 86-90 °C at 0.4-0.5 mmHg | [1] |

| Density | 0.881 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.446 | [1] |

| Alternate Names | (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, (E)-2-(oct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [2][3] |

Spectroscopic Data

The structural integrity of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy. The characteristic chemical shifts in ¹H and ¹³C NMR spectra are indicative of the trans-alkenylboronate structure.

Table 2: NMR Spectroscopic Data for this compound [3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | 6.63 | dt | 17.9, 6.4 | =CH-B |

| 5.41 | dt | 17.9, 1.6 | =CH-CH₂ | |

| 2.14 | m | =CH-CH₂ | ||

| 1.40 | m | -CH₂- | ||

| 1.26 | s | -C(CH₃)₂ and internal -CH₂- | ||

| 0.86 | m | -CH₃ | ||

| ¹³C NMR (100 MHz, CDCl₃) | 154.98 | C=C-B | ||

| 118.59 | C=C-B (broad due to B-coupling) | |||

| 83.10 | O-C(CH₃)₂ | |||

| 35.99 | =CH-CH₂ | |||

| 31.87 | -CH₂- | |||

| 29.06 | -CH₂- | |||

| 28.34 | -CH₂- | |||

| 24.92 | O-C(CH₃)₂ | |||

| 22.74 | -CH₂- | |||

| 14.24 | -CH₃ |

Experimental Protocols

Synthesis via Hydroboration of 1-Octyne

A common and efficient method for the synthesis of trans-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes.[4] This reaction typically proceeds with high stereoselectivity to yield the desired (E)-isomer.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add 1-octyne (1.0 eq) and pinacolborane (1.1 eq).

-

Catalyst Addition: Introduce a catalytic amount of dicyclohexylborane (e.g., 5 mol%).

-

Reaction: Stir the neat mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyne is consumed.

-

Purification: Upon completion, purify the crude product directly by flash column chromatography on silica gel using a pentane:diethyl ether gradient to afford the pure this compound as a colorless oil.[3]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[5] This reaction allows for the stereospecific coupling of the trans-octenyl group to various aryl, heteroaryl, or vinyl halides or triflates.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology (Representative):

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl halide or triflate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

-

Reaction: Degas the mixture and heat it under an inert atmosphere to the desired temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.

Applications in Organic Synthesis and Drug Discovery

While specific examples of the use of this compound in the synthesis of named pharmaceutical compounds or natural products are not prominent in the reviewed literature, its class of compounds, vinylboronic acid pinacol esters, are widely utilized in medicinal chemistry and materials science.

The primary application of this reagent is in the Suzuki-Miyaura coupling to introduce a trans-octenyl moiety into a target molecule. This is particularly useful for:

-

Natural Product Synthesis: The stereospecific formation of carbon-carbon bonds is crucial in the total synthesis of complex natural products that may contain long alkyl chains with specific double bond geometries.

-

Medicinal Chemistry: The introduction of lipophilic alkyl chains can significantly impact the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability. Vinylboronic acid pinacol esters serve as valuable building blocks for the synthesis of novel therapeutic agents.

-

Materials Science: The ability to form conjugated systems through cross-coupling reactions makes these compounds potential precursors for polymers and other advanced materials.

Due to a lack of specific published data, a signaling pathway diagram involving this compound cannot be provided at this time. Its utility is primarily established as a synthetic intermediate rather than a biologically active molecule that directly interacts with a known signaling pathway.

Logical Relationship: Utility in Synthesis

Caption: The synthetic utility of this compound.

References

- 1. This compound 95 83947-55-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 5. Synthesis of Trisubstituted Alkenyl Boronic Esters From Alkenes Using the Boryl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of trans-1-Octen-1-ylboronic acid pinacol ester by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) characterization of trans-1-Octen-1-ylboronic acid pinacol ester. It includes detailed NMR data, experimental protocols for synthesis and analysis, and a structural diagram to aid in the interpretation of spectral data. This document is intended to be a valuable resource for researchers and professionals working with this and similar organoboron compounds.

Introduction

This compound, also known as (E)-2-(oct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable synthetic intermediate in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Accurate characterization of this compound is crucial for ensuring its purity and for the successful execution of subsequent reactions. NMR spectroscopy is the primary analytical technique for the structural elucidation and purity assessment of this molecule. This guide focuses on the comprehensive ¹H and ¹³C NMR characterization.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data were acquired on a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.[2]

Table 1: ¹H NMR Data for this compound in CDCl₃ [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.63 | dt | 17.9, 6.4 | 1H | =CH-B |

| 5.41 | dt | 17.9, 1.6 | 1H | =CH-CH₂ |

| 2.14 | m | - | 2H | =CH-CH₂- |

| 1.40 | m | - | 2H | -CH₂- |

| 1.26 | s | - | 18H | -(CH₂)₄-CH₃ & -C(CH₃)₂ |

| 0.86 | m | - | 3H | -CH₃ |

dt = doublet of triplets, m = multiplet, s = singlet

Table 2: ¹³C NMR Data for this compound in CDCl₃ [2]

| Chemical Shift (δ, ppm) | Assignment |

| 154.98 | C=C-B (broad signal due to boron quadrupole) |

| 118.59 | C=C-CH₂ |

| 83.10 | -O-C(CH₃)₂ |

| 35.99 | =CH-CH₂- |

| 31.87 | -CH₂- |

| 29.06 | -CH₂- |

| 28.34 | -CH₂- |

| 24.92 | -O-C(CH₃)₂ |

| 22.74 | -CH₂- |

| 14.24 | -CH₃ |

Experimental Protocols

Synthesis of this compound via Hydroboration of 1-Octyne

A common and efficient method for the synthesis of trans-alkenylboronic acid pinacol esters is the hydroboration of the corresponding alkyne.[1][3]

Materials:

-

1-Octyne

-

Pinacolborane (HBpin)

-

Dicyclohexylborane (catalyst)[1]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or neat conditions)[1]

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, 1-octyne is reacted with pinacolborane.[1]

-

A catalytic amount of dicyclohexylborane is added to the reaction mixture.[1]

-

The reaction is typically stirred at room temperature.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up. This may involve removal of the catalyst and any unreacted starting materials.

-

The crude product is then purified by flash column chromatography on silica gel, typically using a mixture of pentane and diethyl ether as the eluent, to yield the pure this compound as a pale yellow oil.[2]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

NMR spectra are recorded on a suitable NMR spectrometer (e.g., Bruker DRX400).[2]

-

¹H and ¹³C NMR spectra are typically acquired at 400 MHz and 100 MHz, respectively.[2]

-

The chemical shifts are referenced to the residual solvent signal of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with key atoms numbered to correlate with the NMR assignments provided in the tables above.

Caption: Molecular structure of this compound.

References

- 1. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Alkenylboronic Acid Pinacol Esters

For Researchers, Scientists, and Drug Development Professionals

Alkenylboronic acid pinacol esters are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity make them crucial building blocks, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1][2][3] This guide provides a detailed exploration of their core reactivity, experimental protocols, and the factors governing their chemical behavior.

Core Reactivity and Key Chemical Transformations

Alkenylboronic acid pinacol esters are most renowned for their participation in palladium-catalyzed cross-coupling reactions, but their utility extends to other important transformations. Their stability, compared to the corresponding boronic acids, makes them ideal for multi-step syntheses where robustness is critical.[4]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of applications for alkenylboronic acid pinacol esters, enabling the formation of carbon-carbon bonds with high efficiency and stereospecificity.[5][6][7] This reaction typically involves the coupling of an alkenylboronic acid pinacol ester with an organic halide (or triflate) in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This is often the rate-determining step and is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Carboxylation

A significant transformation beyond cross-coupling is the copper-catalyzed carboxylation of alkenylboronic acid pinacol esters. This reaction utilizes carbon dioxide (CO2) as a C1 source to synthesize valuable α,β-unsaturated carboxylic acids, demonstrating the nucleophilic potential of the alkenyl group under specific catalytic conditions.[8]

Radical Reactions

Alkenylboronic acid pinacol esters can serve as precursors to carbon-centered radicals. Through photoredox catalysis, the C-B bond can be activated to generate radicals that participate in various addition reactions, expanding their synthetic utility beyond traditional two-electron pathways.[9][10]

Factors Influencing Reactivity

The reactivity of alkenylboronic acid pinacol esters is a balance between their inherent stability and the specific reaction conditions employed.

-

Steric Hindrance: The bulky pinacol group enhances stability but can also impede reactivity.[4] In the Suzuki-Miyaura reaction, this steric bulk may hinder the formation of the necessary palladium-boron ate complex during the transmetalation step, sometimes resulting in slower reaction rates compared to less hindered boronic esters or the free boronic acids.[5]

-

Stability and Handling: Pinacol esters are solid, crystalline, and chromatographically stable compounds, which simplifies their purification, storage, and handling compared to many boronic acids.[5] They are less susceptible to protodeboronation, a common side reaction with boronic acids.[5] However, they can undergo hydrolysis back to the boronic acid, particularly under strongly acidic or basic conditions.[7][11]

-

Catalyst and Ligand Systems: The choice of catalyst, ligands, and base is paramount for achieving high yields in cross-coupling reactions. Different ligand systems can significantly alter the electronic and steric environment around the metal center, thereby influencing the efficiency of the catalytic cycle.[12]

Caption: The relationship between reactivity and stability for boronic acids and their pinacol esters.

Data Summary

Table 1: Suzuki-Miyaura Coupling of Alkenylboronic Acid Pinacol Esters

| Alkenylboronate Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Yield (%) | Reference |

| (E)-1-Octenylboronic acid pinacol ester | 4-Iodotoluene | Pd(PPh₃)₄ | K₃PO₄ / Dioxane | 95 | [13] |

| (E)-Styrylboronic acid pinacol ester | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene | 92 | [5] |

| (E)-1-Hexenylboronic acid pinacol ester | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane | 88 | [13] |

| (Z)-1-Propenylboronic acid pinacol ester | Vinyl triflate | PdCl₂(dppf) | Na₂CO₃ / THF | 75 | [13] |

Note: Data is representative and compiled from various sources to illustrate typical reaction conditions and outcomes.

Table 2: Copper-Catalyzed Carboxylation of Alkenylboronic Acid Pinacol Esters with CO₂

| Alkenylboronate Substrate | Product | Yield (%) |

| (E)-(2-phenylethenyl) boronic acid pinacol ester | (E)-3-phenylacrylic acid | 95 |

| (E)-(2-cyclohexenyl) boronic acid pinacol ester | (E)-3-cyclohexylacrylic acid | 82 |

| (E)-(dec-1-en-1-yl) boronic acid pinacol ester | (E)-undec-2-enoic acid | 78 |

| (E)-(2-(thiophen-2-yl)ethenyl) boronic acid pinacol ester | (E)-3-(thiophen-2-yl)acrylic acid | 89 |

Data adapted from a study on copper-catalyzed carboxylation.[8]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Alkenylboronic Acid Pinacol Esters via Hydroboration

This protocol describes a mild, dicyclohexylborane-catalyzed hydroboration of terminal alkynes with pinacolborane.[14][15]

-

Reagents & Setup: In a nitrogen-flushed flask, add the terminal alkyne (1.0 mmol) and pinacolborane (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of dicyclohexylborane (5 mol%) to the neat mixture at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, the reaction mixture can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (E)-1-alkenylboronic acid pinacol ester.

Caption: Experimental workflow for the synthesis of alkenylboronic acid pinacol esters.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of an alkenylboronic acid pinacol ester with an aryl bromide.

-

Reagents & Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the alkenylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

-

Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent & Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add degassed solvent (e.g., 1,4-dioxane, 5 mL).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Copper-Catalyzed Carboxylation with CO₂

This procedure outlines the carboxylation of an alkenylboronic acid pinacol ester.[8]

-

Reagents & Setup: In a reaction vessel, combine the alkenylboronic acid pinacol ester (1.0 mmol), copper(I) chloride (CuCl, 3.0 mol%), and potassium methoxide (KOMe, 2.0 equiv.).

-

Solvent & Atmosphere: Add dimethylacetamide (DMA) as the solvent. Purge the vessel with CO₂ and maintain a CO₂ atmosphere (1 atm, e.g., using a balloon).

-

Reaction: Heat the mixture to 70 °C and stir for 24 hours.

-

Work-up: After cooling, quench the reaction with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting crude material by column chromatography to yield the α,β-unsaturated carboxylic acid.

Conclusion

Alkenylboronic acid pinacol esters are exceptionally valuable reagents in chemical synthesis, offering a powerful combination of stability and reactivity. Their central role in the robust and reliable Suzuki-Miyaura cross-coupling has cemented their importance in the synthesis of pharmaceuticals and advanced materials. While their reactivity can be tempered by steric factors, careful optimization of catalysts, ligands, and reaction conditions allows for their effective use in a wide array of chemical transformations. The continued development of new synthetic methods and applications for these versatile building blocks ensures they will remain at the forefront of innovation for researchers, scientists, and drug development professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

commercial availability of trans-1-Octen-1-ylboronic acid pinacol ester

Technical Guide: trans-1-Octen-1-ylboronic acid pinacol ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound widely utilized in organic synthesis. Its stability and versatility make it an invaluable reagent in carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, synthesis protocols, and applications, with a focus on practical information for laboratory and process development settings.

Commercial Availability and Supplier Specifications

This compound is commercially available from several major chemical suppliers. While catalog availability and stock levels are subject to change, researchers can typically source this reagent from the providers listed below. It is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | trans-1-Octenylboronic acid pinacol ester | 97%[1][2] | 83947-55-1[1] | C14H27BO2[1] | 238.18[1] |

| Sigma-Aldrich (Merck) | This compound | 95% | 83947-55-1 | C14H27BO2 | 238.17 |

| Santa Cruz Biotechnology | This compound | Research Grade* | 83947-55-1[3] | C14H27BO2[3] | 238.17[3] |

*Purity specifications should be confirmed with the supplier.

Physicochemical and Safety Data

A summary of key physical and safety properties is provided below. This data is essential for proper handling, storage, and reaction setup.

| Property | Value | Reference |

| Appearance | Liquid | |

| Boiling Point | 86-90 °C at 0.4-0.5 mmHg | |

| Density | 0.881 g/mL at 25 °C | |

| Refractive Index | n20/D 1.446 | [1] |

| InChI Key | KQTOSGTXAFJZSJ-VAWYXSNFSA-N | [1] |

| SMILES | CCCCCC\C=C\B1OC(C)(C)C(C)(C)O1 | |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves |

Note: The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, being less prone to dehydration and degradation. This leads to a longer shelf life and easier handling.[5]

Synthesis and Experimental Protocols

The predominant method for synthesizing trans-1-alkenylboronic acid pinacol esters is the hydroboration of a terminal alkyne.[6] This ensures high stereoselectivity for the desired (E)-isomer.

General Synthesis Workflow

The synthesis of this compound is typically achieved via the hydroboration of 1-octyne with pinacolborane. This reaction can be catalyzed by various transition metals or, in some cases, proceed under catalyst-free conditions with a different borane source followed by transesterification.[6]

Detailed Experimental Protocol: Dicyclohexylborane-Catalyzed Hydroboration

The following protocol is adapted from established literature procedures for the synthesis of (E)-1-alkenylboronic acid pinacol esters.[6]

Materials:

-

1-Octyne

-

Pinacolborane (HBpin)

-

Dicyclohexylborane (Cy₂BH) solution or generated in situ

-

Anhydrous Tetrahydrofuran (THF), if not running neat

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas (N₂ or Ar).

-

Reagent Addition: To the flask, add 1-octyne (1.0 eq). If using a solvent, add anhydrous THF.

-

Catalyst Introduction: Introduce a catalytic amount of dicyclohexylborane (e.g., 5 mol%).

-

Hydroborating Agent: Add pinacolborane (1.0-1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkyne is consumed.

-

Workup: Upon completion, the reaction mixture is carefully quenched. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[7][8] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a pinacol boronic ester is advantageous for its stability and handling properties.[5][8]

This reaction allows for the stereospecific installation of the trans-octenyl group onto various aromatic, heteroaromatic, or vinyl halides and triflates, making it a cornerstone reaction in medicinal chemistry and materials science.[7][8] The reaction is known for its functional group tolerance and generally high yields.[7]

References

- 1. trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. 214360-70-0|Thiophene-3-boronic acid, pinacol ester|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-1-Octen-1-ylboronic acid pinacol ester: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental applications of trans-1-Octen-1-ylboronic acid pinacol ester. The content herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this versatile chemical reagent.

Chemical Identity and Physical Properties

This compound, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions.[1] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇BO₂ | [1] |

| Molecular Weight | 238.17 g/mol | [1] |

| CAS Number | 83947-55-1 | [1] |

| Appearance | Liquid | |

| Boiling Point | 86-90 °C at 0.4-0.5 mmHg | |

| Density | 0.881 g/mL at 25 °C | |

| Refractive Index | n20/D 1.446 | |

| Purity | Typically ≥95% |

Safety and Handling

Hazard Identification

-

Eye Irritation: May cause eye irritation.

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Pinacol esters, including this compound, are known for their enhanced stability compared to their corresponding boronic acids.[2][3] They are less susceptible to dehydration and degradation.[2]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Stability: Stable under recommended storage conditions. Pinacol boronates are generally less sensitive to moisture and air than boronic acids.[2]

First Aid Measures

-

After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash with soap and plenty of water. Seek medical attention if irritation develops.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

This compound is a key building block in organic synthesis. Below are detailed experimental protocols for its synthesis and a common application.

Synthesis via Hydroboration of 1-Octyne

A common and efficient method for the synthesis of trans-1-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes. The following is a representative protocol adapted from established procedures.

Reaction Scheme:

Materials and Reagents:

-

1-Octyne

-

Pinacolborane (HBpin)

-

Dicyclohexylborane (catalyst) or a suitable transition metal catalyst (e.g., a rhodium or iridium complex)

-

Anhydrous tetrahydrofuran (THF) or another suitable solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, a flame-dried round-bottom flask is charged with 1-octyne (1.0 equivalent) and anhydrous THF.

-

Pinacolborane (1.1 equivalents) is added to the solution.

-

A catalytic amount of dicyclohexylborane (e.g., 5 mol%) is added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. The following is a general protocol for the coupling with an aryl halide.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC/MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and a key reaction of this compound, as well as a diagram of its logical reactivity relationships.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Logical relationships of the reactivity of this compound.

References

The Expanding Synthetic Utility of trans-1-Octen-1-ylboronic Acid Pinacol Ester: A Technical Guide to Novel Reactions

For Immediate Release

Introduction

trans-1-Octen-1-ylboronic acid pinacol ester is a versatile and increasingly important building block in modern organic synthesis. Its stability, ease of handling, and predictable reactivity have made it a valuable tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. While its application in traditional cross-coupling reactions is well-established, recent research has unveiled a host of novel transformations that significantly broaden its synthetic utility. This technical guide provides an in-depth overview of these cutting-edge reactions, targeting researchers, scientists, and drug development professionals. We will delve into the well-optimized Suzuki-Miyaura cross-coupling, as well as the more recently discovered nickel-catalyzed hydroalkylation/hydroarylation and copper-catalyzed carboxylation reactions. This guide will present quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate the adoption of these powerful synthetic methods.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Bromides

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. The use of this compound allows for the introduction of a linear octenyl chain onto aromatic and heteroaromatic scaffolds, a common motif in pharmacologically active molecules and organic materials.

Data Presentation: Substrate Scope and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the optimized conditions and corresponding yields for the reaction of this compound with a variety of aryl bromides.[1][2]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | (E)-1-phenyloct-1-ene | 85 |

| 2 | 4-Bromotoluene | (E)-1-(p-tolyl)oct-1-ene | 82 |

| 3 | 4-Bromoanisole | (E)-1-(4-methoxyphenyl)oct-1-ene | 78 |

| 4 | 4-Bromobenzonitrile | (E)-4-(oct-1-en-1-yl)benzonitrile | 91 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | (E)-1-(4-(trifluoromethyl)phenyl)oct-1-ene | 88 |

| 6 | 1-Bromonaphthalene | (E)-1-(naphthalen-1-yl)oct-1-ene | 75 |

| 7 | 2-Bromopyridine | (E)-2-(oct-1-en-1-yl)pyridine | 65 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[1][2]

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous dimethylformamide (DMF, 5 mL) is then added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand (e.g., SPhos, 0.10 mmol, 10 mol%). The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nickel-Catalyzed Regioselective Hydroalkylation and Hydroarylation

A significant recent advancement is the nickel-catalyzed regioselective hydroalkylation and hydroarylation of alkenyl boronic esters.[3][4][5][6] In this transformation, the boronic ester group directs the addition of a hydride and an organic electrophile across the double bond, leading to the formation of valuable secondary alkyl boronic esters with high regioselectivity.

Data Presentation: Substrate Scope and Yields

This reaction demonstrates broad applicability with various alkyl and aryl halides as coupling partners. The following table showcases the scope of this transformation.

| Entry | Alkenyl Boronic Ester | Electrophile (R-X) | Product | Yield (%) |

| 1 | This compound | 1-Iodobutane | 2-(1-Butylnonyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 75 |

| 2 | This compound | Iodobenzene | 2-(1-Phenylnonyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 81 |

| 3 | This compound | 4-Iodoanisole | 2-(1-(4-Methoxyphenyl)nonyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 79 |

| 4 | This compound | 1-Bromo-4-chlorobenzene | 2-(1-(4-Chlorophenyl)nonyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 72 |

| 5 | Styrylboronic acid pinacol ester | 1-Iodopropane | 2-(1-Propyl-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 |

| 6 | Cyclohexenylboronic acid pinacol ester | Iodobenzene | 2-(1-Phenylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 65 |

Experimental Protocol: General Procedure for Nickel-Catalyzed Hydroarylation[3][4]

In a nitrogen-filled glovebox, an oven-dried vial is charged with NiCl₂(dme) (0.025 mmol, 5 mol%), a phosphine ligand (e.g., P(Cy)₃, 0.03 mmol, 6 mol%), and sodium iodide (0.25 mmol, 0.5 equiv). The alkenyl boronic ester (0.5 mmol, 1.0 equiv) and the aryl halide (0.6 mmol, 1.2 equiv) are added, followed by anhydrous THF (1.0 mL). A silane hydride source (e.g., (EtO)₃SiH, 1.0 mmol, 2.0 equiv) is then added. The vial is sealed and the reaction mixture is stirred at room temperature for 24-48 hours. After the reaction is complete, the mixture is filtered through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the secondary alkyl boronic ester.

Visualization: Proposed Catalytic Cycle for NiH-Catalyzed Hydroarylation

Caption: Proposed catalytic cycle for the NiH-catalyzed hydroarylation of alkenyl boronic esters.

Copper-Catalyzed Carboxylation with Carbon Dioxide

The fixation of carbon dioxide into valuable organic molecules is a highly sought-after transformation. A novel copper-catalyzed carboxylation of alkenylboronic acid pinacol esters provides a direct route to α,β-unsaturated carboxylic acids.[7][8][9][10][11] This reaction is advantageous due to its use of an abundant and renewable C1 source.

Data Presentation: Substrate Scope and Yields

The copper-catalyzed carboxylation is effective for a range of substituted alkenyl boronic esters. The reaction conditions are generally mild and do not require a ligand.

| Entry | Alkenyl Boronic Ester | Product | Yield (%) |

| 1 | This compound | (E)-Non-2-enoic acid | 85 |

| 2 | Styrylboronic acid pinacol ester | Cinnamic acid | 92 |

| 3 | 4-Methylstyrylboronic acid pinacol ester | 4-Methylcinnamic acid | 88 |

| 4 | 4-Methoxystyrylboronic acid pinacol ester | 4-Methoxycinnamic acid | 84 |

| 5 | 4-Chlorostyrylboronic acid pinacol ester | 4-Chlorocinnamic acid | 76 |

| 6 | 2-Thienylvinylboronic acid pinacol ester | 3-(Thiophen-2-yl)acrylic acid | 70 |

Experimental Protocol: General Procedure for Copper-Catalyzed Carboxylation[7][10]

A Schlenk tube is charged with the alkenyl boronic acid pinacol ester (1.0 mmol, 1.0 equiv), copper(I) chloride (0.03 mmol, 3 mol%), and potassium methoxide (2.0 mmol, 2.0 equiv) under an argon atmosphere. Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added, and the tube is evacuated and backfilled with carbon dioxide (1 atm, balloon) three times. The reaction mixture is then heated to 70 °C and stirred for 24 hours. After cooling, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the α,β-unsaturated carboxylic acid.

Visualization: Proposed Catalytic Cycle for Copper-Catalyzed Carboxylation

References

- 1. researchgate.net [researchgate.net]

- 2. ajuronline.org [ajuronline.org]

- 3. Nickel-Catalyzed Regioselective Hydroalkylation and Hydroarylation of Alkenyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nickel‐Catalyzed Regioselective Hydroalkylation and Hydroarylation of Alkenyl Boronic Esters [ouci.dntb.gov.ua]

- 5. X-MOL [m.x-mol.net]

- 6. Nickel-Catalyzed Regioselective Hydroalkylation and Hydroarylation of Alkenyl Boronic Esters. [sonar.ch]

- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 8. Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with trans-1-Octen-1-ylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The use of boronic acid pinacol esters, such as trans-1-octen-1-ylboronic acid pinacol ester, offers advantages in terms of stability and ease of handling compared to their corresponding free boronic acids.

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of this compound with various aryl bromides. This transformation is particularly useful for introducing a linear eight-carbon alkenyl chain onto aromatic and heteroaromatic scaffolds, a common motif in pharmacologically active compounds.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its subsequent Suzuki-Miyaura coupling with a range of aryl bromides.

Table 1: Synthesis of this compound via Hydroboration of 1-Octyne

| Entry | Borane Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pinacolborane | Dicyclohexylborane (catalytic) | Neat | Room Temp | 2 | >90 |

| 2 | Catecholborane then Pinacol | Dicyclohexylborane (catalytic) | THF | Room Temp | 2 | >90 |

Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 92 |

| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 88 |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 78 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 75 |

| 6 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 65 |

| 7 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 72 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the boronic ester via the hydroboration of 1-octyne.

Materials:

-

1-Octyne

-

Pinacolborane

-

Dicyclohexylborane

-

Anhydrous Tetrahydrofuran (THF) (if not running neat)

-

Anhydrous glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Neat Conditions):

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-octyne (1.0 eq).

-

Add a catalytic amount of dicyclohexylborane (approx. 5 mol%).

-

Slowly add pinacolborane (1.1 eq) to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The reaction can be monitored by GC-MS or TLC to confirm the consumption of the starting alkyne.

-

The product, this compound, is typically used in the subsequent coupling step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling reaction.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Anhydrous, degassed solvent

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Add the anhydrous, degassed solvent (e.g., DMF) via syringe.

-

Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (see Table 2).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of trans-1-Octen-1-ylboronic acid pinacol ester

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide or pseudohalide.[2][3] Within this field, the use of alkenylboronic acid pinacol esters is particularly valuable for the stereospecific synthesis of alkenes.

trans-1-Octen-1-ylboronic acid pinacol ester is a key reagent for introducing a linear, hydrophobic eight-carbon (octenyl) chain onto various molecular scaffolds.[4][5] This transformation is of significant interest to researchers in drug development and materials science, where modifying hydrophobicity and molecular shape is crucial for tuning biological activity and material properties. The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store while preventing side reactions like protodeboronation.[6][7][8]

These application notes provide an overview of the reaction, optimized conditions, and detailed protocols for the synthesis and subsequent cross-coupling of this compound.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the organohalide to the Pd(0) center, followed by transmetalation with the boronate species and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] Base activation of the organoboron reagent is crucial for the transmetalation step to proceed efficiently.[3]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions

Successful cross-coupling of this compound with aryl halides depends on the careful selection of catalyst, ligand, base, and solvent. Studies have shown that phosphine ligands, particularly bulky and electron-rich ones like SPhos, provide high yields.[4][5] Anhydrous conditions can also be beneficial in preventing protodeboronation and accelerating the reaction.[9]

Table 1: Optimized Conditions for Coupling with Aryl Bromides [4][5]

| Component | Reagent/Parameter | Molar Equiv. / Mol % | Purpose |

|---|---|---|---|

| Boronic Ester | This compound | 1.2 equiv. | Nucleophilic Partner |

| Electrophile | Aryl Bromide | 1.0 equiv. | Electrophilic Partner |

| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | 5 mol % | Catalyst Precursor |

| Ligand | SPhos | 10 mol % | Stabilizes & Activates Catalyst |

| Base | Potassium Carbonate (K₂CO₃) | 1.2 equiv. | Activates Boronic Ester |

| Solvent | N,N-Dimethylformamide (DMF) | - | Reaction Medium |

| Temperature | 90 °C | - | Reaction Condition |

| Atmosphere | Argon (Ar) | - | Prevents Catalyst Oxidation |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the 9-BBN-catalyzed hydroboration of 1-octyne, which provides the geometrically pure (E)- or trans-alkenylboronic ester.[4][5]

Materials:

-

1-Octyne

-

Pinacolborane

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the flask, add 1-octyne (1.0 equiv.) and anhydrous THF.

-

Add 9-BBN (typically 0.05 - 0.1 equiv.) to the solution.

-

Slowly add pinacolborane (1.1 equiv.) to the stirring mixture at room temperature.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully quench the reaction with a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Palladium-Catalyzed Cross-Coupling with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling using the optimized conditions identified for this class of substrates.[4][5]

Materials:

-

This compound

-

Aryl bromide (e.g., Bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for anhydrous reactions

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv.), SPhos (0.10 equiv.), and anhydrous K₂CO₃ (1.2 equiv.).

-

Seal the flask and evacuate and backfill with argon three times.

-

Add the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.).

-

Add anhydrous DMF via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired trans-1-aryl-1-octene.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing the palladium-catalyzed cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting

Table 2: Common Issues and Potential Solutions

| Problem | Possible Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently anhydrous conditions.3. Poor quality base or solvent. | 1. Use a fresh catalyst source or a pre-catalyst.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Use freshly dried base and purified, degassed solvent. |

| Protodeboronation of Ester | Presence of water or protic impurities. | Rigorously exclude moisture. Consider using anhydrous conditions with bases like KF.[3][9] |

| Formation of Side Products | 1. Homocoupling of the boronic ester.2. Ligand degradation at high temperatures. | 1. Ensure the reaction is truly anaerobic.2. Check ligand stability at the reaction temperature; consider a more robust ligand if necessary. |

| Difficult Purification | Residual palladium catalyst in the product. | Pass the crude product through a pad of celite or silica. Consider using activated carbon or specific scavengers for palladium. |

References

- 1. jocpr.com [jocpr.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. ajuronline.org [ajuronline.org]

- 5. researchgate.net [researchgate.net]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

Application Notes and Protocols: Suzuki Coupling with Vinylboronates

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is widely utilized in the pharmaceutical, agrochemical, and materials science industries.[2][3] The coupling of vinylboronates with various organic electrophiles is particularly valuable for the stereospecific synthesis of substituted alkenes, conjugated dienes, and styrenes, which are common motifs in biologically active molecules and advanced materials.[4][5]

These application notes provide a comprehensive overview of the reaction conditions for Suzuki coupling with vinylboronates, including detailed protocols and a summary of key reaction parameters to guide researchers in optimizing their synthetic strategies.

Core Concepts

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound (such as a vinylboronic acid or its ester derivatives) with an organic halide or triflate in the presence of a base.[4][6] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[2]

Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The base plays a crucial role in the transmetalation step by activating the organoboron species, making it more nucleophilic for the transfer of the vinyl group to the palladium center.[1][7]

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters

The success of a Suzuki coupling with vinylboronates is highly dependent on the careful selection of the following parameters:

-

Palladium Catalyst and Ligand: A wide range of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[7] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often highly effective, particularly for challenging couplings.[8]

-

Base: The base is essential for the activation of the boronic acid or ester.[7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is often performed in a mixture of an organic solvent and water, although anhydrous conditions can also be employed.[9] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[3] The use of aqueous conditions can offer advantages in terms of sustainability and substrate scope.[9]

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners.[9] Microwave irradiation can also be used to accelerate the reaction.

-

Vinylboron Reagent: Vinylboronic acids, vinylboronate esters (e.g., pinacol esters), and potassium vinyltrifluoroborates are all effective coupling partners.[7] Boronate esters are often preferred due to their stability and ease of handling.[8]

Data Presentation: Reaction Conditions for Suzuki Coupling with Vinylboronates

The following tables summarize various reported conditions for the Suzuki coupling of vinylboronates with different coupling partners.

| Entry | Vinylboronate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Vinylboronic acid | Aryl bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 6 | 94 | [5] |

| 2 | Vinyl pinacol boronate | Aryl triflate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Toluene | RT | 12 | High | [7] |

| 3 | Vinyl pinacol boronate | Vinyl iodide | (Ph₃P)₂PdCl₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Dioxane | 90 | 7 | 85 | [10] |